8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-5-9(11)10-8(7)3-2-6-12-10;/h4-5,12H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDFYQLQINQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-75-1 | |
| Record name | Quinoline, 8-fluoro-1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Core Construction
- The tetrahydroquinoline core can be synthesized via cyclization reactions involving amino-phenol derivatives and aldehydes or ketones.
- For example, cyclization of substituted catecholamines bearing N-protecting groups has been used to create hydroxy-azaspiro intermediates, which are then converted to tetrahydroquinolines.
Methylation at the 5-Position
- Methyl groups at the 5-position can be introduced by starting with methyl-substituted amino precursors or by alkylation reactions.
- For example, methyl iodide has been used to methylate intermediates, followed by reduction to yield methyl-substituted tetrahydroisoquinolines.
- The synthesis of 3-methyl derivatives of tetrahydroquinoline has been described, which can be adapted for 5-methyl substitution via positional isomerism and appropriate synthetic route adjustments.
Reduction and Salt Formation
- Reduction of oxime or isoquinolinium intermediates with sodium borohydride or nickel-aluminum alloy yields the tetrahydroquinoline framework.
- The free base is then converted into the hydrochloride salt by treatment with ethereal HCl or hydrochloric acid solutions, facilitating crystallization and purification.
Representative Synthetic Route Example
Research Findings and Analysis
- The directed ortho-lithiation approach allows selective fluorination at the 8-position, which is otherwise challenging due to the electron-rich aromatic system.
- The deoxyfluorination strategy provides regioselective fluorine incorporation, with the N-protecting group's nature affecting both cyclization and fluorination yields.
- Methylation and reduction steps are crucial for introducing the 5-methyl group and saturating the quinoline ring to tetrahydroquinoline, respectively.
- The hydrochloride salt form enhances compound stability and facilitates purification, a common practice in pharmaceutical intermediate synthesis.
- Yields reported in literature for similar compounds range from moderate to high (65-95%), indicating efficient synthetic protocols.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert the compound into different derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorine-substituted quinolines .
Scientific Research Applications
Overview
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound belonging to the tetrahydroquinoline class. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic materials. Its unique structural features contribute to its diverse applications in scientific research.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Research indicates that it may exhibit various biological activities, making it a candidate for further studies in drug development.
Potential Biological Activities
- Antimicrobial Activity : Studies suggest that compounds in the tetrahydroquinoline family may possess antimicrobial properties. The presence of fluorine and methyl groups can enhance the compound's interaction with biological targets.
- Anticancer Properties : There is ongoing research into the ability of this compound to inhibit cancer cell proliferation. Its structure may allow it to interfere with specific cellular pathways involved in tumor growth.
Organic Photovoltaics
The compound has been explored for its application in organic photovoltaic materials. The unique electronic properties of this compound make it suitable for use in solar cells.
Research Findings
- Charge Separation Dynamics : Studies utilizing time-resolved EPR spectroscopy have shown that this compound can facilitate charge separation in polymer-fullerene systems. This property is critical for improving the efficiency of organic solar cells.
| Property | Findings |
|---|---|
| Charge Separation Efficiency | Enhanced due to structural features |
| Stability | High stability under operational conditions |
Chemical Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its derivatives are often synthesized for various applications.
Synthesis Pathways
The synthesis typically involves multi-step reactions with common reagents such as potassium permanganate and palladium catalysts for oxidation and reduction processes.
Buffering Agent in Biological Research
The hydrochloride form of this compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains a stable pH range (6-8.5), which is essential for various biological experiments.
Applications in Cell Culture
- pH Stabilization : The compound helps maintain optimal pH levels during cell culture experiments, ensuring the viability and functionality of cells.
| Application | Description |
|---|---|
| Cell Culture | Used as a buffering agent to stabilize pH |
| Biological Assays | Enhances the reliability of experimental results |
Case Studies and Research Insights
Several studies have documented the applications and effects of this compound:
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives found that compounds with fluorine substitutions exhibited enhanced activity against specific bacterial strains.
- Photovoltaic Research : Research focused on organic solar cells demonstrated that incorporating this compound improved charge transport properties compared to traditional materials.
- Pharmacological Investigations : Ongoing pharmacological studies are assessing the potential anticancer effects of this compound through various assays measuring cell viability and proliferation.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Molecular Formula : C₁₀H₁₀F₃N·HCl
- Molecular Weight : 237.7 g/mol ()
- Key Differences: Core Structure: Isoquinoline (nitrogen at position 2) vs. quinoline (nitrogen at position 1). Substituents: A trifluoromethyl (-CF₃) group at position 5 replaces the methyl group in the main compound. The isoquinoline scaffold may alter binding affinity in biological targets .
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline Hydrochloride
- Molecular Formula : C₉H₁₀BrFN·HCl (inferred from )
- Molecular Weight : ~279.5 g/mol (estimated)
- Key Differences: Substituents: Bromine at position 7 and fluorine at position 5. Impact: Bromine’s larger atomic radius and polarizability may increase steric hindrance and van der Waals interactions in receptor binding. The dual halogenation could enhance halogen bonding but reduce solubility compared to the mono-fluorinated main compound .
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₁FNO₂·HCl
- Molecular Weight : 231.65 g/mol ()
- Key Differences: Functional Group: A carboxylic acid (-COOH) at position 8 introduces high polarity and acidity. Impact: The -COOH group drastically increases water solubility but may limit blood-brain barrier penetration. This contrasts with the non-polar methyl group in the main compound, which favors lipophilicity .
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline
- Molecular Formula : C₉H₁₀ClFN (inferred from )
- Molecular Weight : ~200.64 g/mol (estimated)
- Key Differences: Halogen: Chlorine replaces fluorine at position 7.
Research Implications and Trends
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity optimize pharmacokinetics, whereas bulkier halogens (Cl, Br) may improve target binding but compromise solubility .
- Isoquinoline vs. Quinoline: Isoquinoline derivatives exhibit distinct electronic and spatial properties, influencing selectivity in enzyme inhibition (e.g., phosphodiesterases) .
- Functional Groups : Carboxylic acids enhance solubility but reduce bioavailability, while methyl/trifluoromethyl groups balance lipophilicity and metabolic stability .
Biological Activity
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1269152-75-1) is a synthetic compound belonging to the tetrahydroquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features provided by the fluorine and methyl groups enhance its interaction with biological targets, leading to varied pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 g/mol |
| IUPAC Name | This compound |
| InChI Key | QJPDFYQLQINQDB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom at the 8th position enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may disrupt cellular pathways, leading to observed biological effects such as:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens with promising results.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
Case Study 1: Antiviral Activity Against SARS-CoV-2
Recent research evaluated the antiviral potential of tetrahydroquinoline derivatives against SARS-CoV-2. The study found that compounds similar to this compound exhibited notable antiviral effects.
Findings :
- EC50 : Approximately 3.15 μM
- Selective Index (SI) : Exceeded 63.49
These findings indicate that modifications in the tetrahydroquinoline structure could lead to effective antiviral agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors followed by methylation and hydrochloride salt formation. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to construct the tetrahydroquinoline core .
- Fluorination : Electrophilic fluorination at position 8 requires controlled temperatures (0–5°C) to avoid side reactions .
- Salt formation : Hydrochloride salt precipitation is pH-dependent; optimal yields are achieved at pH 4–5.5 .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare - and -NMR data with PubChem records (e.g., InChI: BDCCXYVTXRUGAN-UHFFFAOYSA-N) to confirm substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical [M+H]⁺ values.
- X-ray crystallography : Resolve ambiguous stereochemistry in the tetrahydroquinoline ring .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Stability is compromised by moisture; desiccants (e.g., silica gel) are essential . Avoid freezing-thawing cycles to prevent hydrolysis of the hydrochloride salt .
Q. Which analytical techniques are optimal for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥98% is acceptable for biological assays .
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to confirm stability .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of fluorinated tetrahydroquinoline derivatives be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using reference compounds like 8-hydroxyquinoline derivatives .
- Structural analogs : Compare activity across fluorinated (e.g., 6-Fluoro-2-methyl-THQ) and non-fluorinated analogs to isolate electronic effects .
- Metabolic stability : Use liver microsome assays to assess if differences arise from pharmacokinetic factors .
Q. What experimental designs elucidate the mechanism of action in neurological models?
- Methodological Answer :
- Receptor binding assays : Screen against GABAₐ or NMDA receptors using radiolabeled ligands (e.g., -muscimol) to identify targets .
- Electrophysiology : Patch-clamp recordings in hippocampal neurons quantify ion channel modulation .
- Computational docking : Predict binding poses using the compound’s InChI key (BDCCXYVTXRUGAN) and protein crystal structures (e.g., PDB: 6WKP) .
Q. How can researchers address contradictory data on cytotoxicity in cancer cell lines?
- Methodological Answer :
- Dose-response profiling : Use a 72-hour MTT assay with IC₅₀ normalization to account for proliferation rates .
- ROS detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to determine if cytotoxicity is oxidative stress-dependent .
Q. What computational strategies predict metabolite formation and toxicity?
- Methodological Answer :
- In silico metabolism : Use software (e.g., ADMET Predictor™) to simulate Phase I/II metabolism, focusing on fluorinated positions prone to defluorination .
- Toxicity profiling : Cross-reference with databases (e.g., EPA DSSTox) to flag potential mutagenic metabolites .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles. Use OV/AG-P99 respirators for aerosol-prone procedures .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
